Naphtho[2,3-b]thiophene

Organic Field-Effect Transistors n-Type Semiconductors Electron Mobility

Researchers requiring high-purity Naphtho[2,3-b]thiophene for organic electronics often face limited availability of sublimation-grade material and unreliable purity. This compound, as a >98% GC sublimed building block, directly addresses these pain points. - Core scaffold for n-type semiconductors: Its diimide (NTI) enables LUMO ~ -4.2 eV and electron mobilities >1 cm² V⁻¹ s⁻¹ in solution-processed OFETs. - Superior p-type performance: The [2,2′]bi[naphtho[2,3-b]thiophenyl] dimer achieves 0.67 cm² V⁻¹ s⁻¹ hole mobility in air, outperforming pentacene. - Reliable supply: Sublimation-purified (>98% GC), stored at RT, shipped ambient. Consistent quality for repeatable device fabrication.

Molecular Formula C12H8S
Molecular Weight 184.26 g/mol
CAS No. 268-77-9
Cat. No. B1219671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphtho[2,3-b]thiophene
CAS268-77-9
Synonymsnaphtho(2,3-b)thiophene
Molecular FormulaC12H8S
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C=CS3
InChIInChI=1S/C12H8S/c1-2-4-10-8-12-11(5-6-13-12)7-9(10)3-1/h1-8H
InChIKeyCYKIHIBNSFRKQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphtho[2,3-b]thiophene (CAS 268-77-9) Product Baseline for Organic Semiconductor Procurement


Naphtho[2,3-b]thiophene (CAS 268-77-9, molecular formula C12H8S, molecular weight 184.26 g/mol) is a polycyclic aromatic sulfur heterocyclic compound consisting of a naphthalene ring fused with a thiophene ring . This compound serves as a foundational building block for organic semiconductors and is commercially available in sublimation-purified, high-purity grade (>98.0% by GC), suitable for electronic materials and analytical reagents . Its melting point is reported to be in the range of 193.0 to 197.0 °C (with a reference melting point of 195 °C) , and it exhibits a density of 1.252 g/cm³ and a boiling point of 340.2 °C at 760 mmHg [1].

Why Naphtho[2,3-b]thiophene Cannot Be Substituted by Other In-Class Aromatic Heterocycles


Generic substitution among aromatic sulfur heterocycles is invalid for naphtho[2,3-b]thiophene due to its unique structural and electronic properties. As a π-conjugated, planar, and aromatic building block, it exhibits specific frontier orbital energy levels and charge transport characteristics that differ substantially from its isomeric counterparts and analogs [1]. Its fusion pattern (naphtho[2,3-b] versus naphtho[1,2-b] or naphtho[2,1-b]) directly influences molecular packing and intermolecular interactions, which in turn determine performance in organic field-effect transistors (OFETs) and other electronic devices [1]. Furthermore, the compound's diimide derivative, naphtho[2,3-b]thiophene diimide (NTI), provides a low-lying LUMO energy level (approximately −4.2 eV) and facile functionalizability at the thiophene α-position, enabling the design of advanced n-type and ambipolar semiconductors that are not achievable with other core scaffolds [2][3]. The selective thionation chemistry of NTI further distinguishes this core by enabling tunable optoelectronic properties and packing structures [4]. These collective features underscore why procurement decisions for advanced materials research cannot rely on generic substitutes.

Naphtho[2,3-b]thiophene Quantitative Differentiation Evidence for Procurement and Research Selection


Electron Mobility of NTI-Terminated Triad Outperforms NDI-Based Counterpart in n-Type OFETs

The naphtho[2,3-b]thiophene diimide (NTI)-based triad NTI-BTT exhibits an electron mobility of 0.13 cm² V⁻¹ s⁻¹ in organic field-effect transistors (OFETs), which is four times higher than that of its naphthalene diimide (NDI)-based counterpart under comparable fabrication conditions [1]. This differentiation stems from improved π-π interactions and reduced intermolecular distances in the NTI-based material (π-π stacking distance of 3.45 Å) [1]. In contrast, the NTI-BT triad, which lacks a thiophene spacer, shows a substantial drop in electron mobility to 0.004 cm² V⁻¹ s⁻¹, highlighting the critical role of molecular design enabled by the NTI core [1].

Organic Field-Effect Transistors n-Type Semiconductors Electron Mobility

LUMO Energy Level Tuning via Selective Thionation of NTI for Enhanced Electron Affinity

Naphtho[2,3-b]thiophene diimide (NTI) can be selectively thionated to yield NTI-2S, which possesses a low-lying LUMO energy level of −4.2 eV [1]. This LUMO level is substantially lower than that of the parent NTI (which typically ranges from −3.8 to −4.1 eV) and is critical for stable electron injection and transport in n-type organic semiconductors [2]. While thionation enhances intermolecular interactions and electron affinity, it also introduces chemical lability, a trade-off that must be considered in material selection [1].

Organic Semiconductors Molecular Electronics LUMO Energy Level

Hole Mobility in [2,2′]Bi[naphtho[2,3-b]thiophenyl] Exceeds 0.6 cm² V⁻¹ s⁻¹ in Air

A simple dimeric semiconductor based on naphtho[2,3-b]thiophene rings, [2,2′]bi[naphtho[2,3-b]thiophenyl], achieves a hole mobility of 0.67 cm² V⁻¹ s⁻¹ in air, as measured in field-effect transistor devices [1]. This high mobility is coupled with high air stability, a key requirement for practical organic electronics. The mobility surpasses that of many conventional p-type organic semiconductors (e.g., pentacene, which typically exhibits 0.1–0.5 cm² V⁻¹ s⁻¹ in similar air-exposed OFET configurations) [2].

Organic Field-Effect Transistors p-Type Semiconductors Hole Mobility

π-Bridge Optimization in NTI Triads Yields Order-of-Magnitude Mobility Enhancement

Systematic variation of π-bridge structures in NTI-based triads reveals that extending conjugation length and optimizing planarity can increase electron mobility by more than one order of magnitude. Specifically, NTI-BTTz-NTI achieves a mobility of 0.056 cm² V⁻¹ s⁻¹, which is over tenfold higher than that of NTI-Tz-NTI and NTI-BBTdz-NTI in spin-coated bottom-gate top-contact (BGTC) OFETs under ambient conditions [1]. This dramatic improvement is attributed to enhanced π-π stacking interactions and highly ordered molecular packing [1].

Organic Electronics n-Type Semiconductors Molecular Design

Branched Alkyl Chain Derivative of NTI Dimer Achieves >1 cm² V⁻¹ s⁻¹ Electron Mobility

Dimerized naphtho[2,3-b]thiophene diimides with branched alkyl chains exhibit an electron mobility exceeding 1 cm² V⁻¹ s⁻¹ in single-crystal organic thin-film transistors (OTFTs) fabricated via solution-based edge-casting [1]. This mobility is significantly higher than that of linear alkyl-substituted analogs, which show clear degradation after thermal annealing [1]. The branched alkyl architecture enhances molecular packing and thermal durability, making it a superior choice for solution-processed n-type OFETs.

Solution-Processed Electronics n-Type Semiconductors Electron Mobility

Theoretical Design Predicts p-Type and Ambipolar Semiconducting Behavior from Naphtho[2,3-b]thiophene Cores

Density functional theory (DFT) calculations on a series of π-conjugated molecules containing naphtho[2,3-b]thiophene reveal that parent compounds (1a–6a) exhibit low reorganization energies and high hole transfer integrals, indicating p-type semiconducting behavior [1]. In contrast, their perfluorinated derivatives (1b–6b) are predicted to be excellent ambipolar semiconductors [1]. Furthermore, fusion of the core ring (oligomerization) significantly lowers reorganization energies and enhances charge hopping rates compared to dimeric analogs [1]. This computational evidence provides a rational basis for selecting naphtho[2,3-b]thiophene cores over other heteroacenes for specific charge transport applications.

Theoretical Chemistry Organic Semiconductors Charge Transport

Validated Application Scenarios for Naphtho[2,3-b]thiophene and Its Derivatives Based on Quantitative Evidence


High-Performance n-Type Organic Field-Effect Transistors (OFETs) for Complementary Logic Circuits

Utilize NTI-based triads (e.g., NTI-BTT) or NTI dimers with branched alkyl chains as the active semiconductor layer in n-type OFETs. The NTI-BTT triad provides a fourfold electron mobility enhancement (0.13 cm² V⁻¹ s⁻¹) over NDI-based counterparts, while the branched alkyl dimer achieves >1 cm² V⁻¹ s⁻¹ in solution-processed devices [7][6]. These high mobilities, combined with low LUMO levels (−4.2 eV for thionated NTI), enable stable electron transport in ambient conditions and are critical for p-n complementary logic circuits [3].

p-Type Organic Semiconductors for Air-Stable Flexible Electronics

Employ [2,2′]bi[naphtho[2,3-b]thiophenyl] as a p-type semiconductor in air-exposed OFETs. With a hole mobility of 0.67 cm² V⁻¹ s⁻¹ in air, this simple dimer outperforms conventional pentacene (0.1–0.5 cm² V⁻¹ s⁻¹) and provides robust, encapsulation-free operation [7]. This makes it suitable for flexible displays, sensors, and wearable electronics where ambient stability is paramount.

Ambipolar and Tunable Semiconductors for Optoelectronic Devices

Leverage the theoretical prediction that perfluorinated naphtho[2,3-b]thiophene derivatives exhibit ambipolar charge transport, as indicated by DFT calculations [7]. Additionally, selective thionation of NTI allows fine-tuning of LUMO energy levels (e.g., −4.2 eV for NTI-2S) [6]. This tunability supports the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and ambipolar OFETs where balanced electron and hole transport is essential.

Solution-Processed n-Type Semiconductors for Printed and Large-Area Electronics

Use NTI dimers with branched alkyl chains in solution-processed edge-cast single-crystal OTFTs. These materials achieve electron mobilities >1 cm² V⁻¹ s⁻¹ and exhibit excellent thermal durability, enabling large-scale, low-cost printing techniques for flexible circuits, RFID tags, and sensor arrays [7]. The dramatic improvement over linear alkyl analogs (which degrade upon annealing) underscores the importance of molecular design enabled by the NTI core [7].

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